2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride

描述

Chemical Identity and Nomenclature

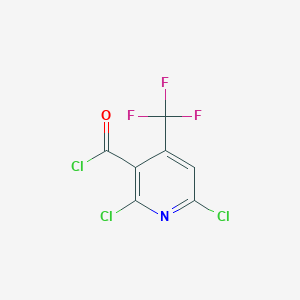

This compound is systematically identified by its Chemical Abstracts Service number 174727-38-9 and represents a substituted pyridine derivative with the molecular formula C7HCl3F3NO. The compound's International Union of Pure and Applied Chemistry nomenclature designates it as 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonyl chloride, reflecting its structural organization around a pyridine core with specific halogen substitutions. The molecular weight of this compound is established at 278.44 grams per mole, and its structural representation through Simplified Molecular Input Line Entry System notation is expressed as C1=C(C(=C(N=C1Cl)Cl)C(=O)Cl)C(F)(F)F.

The systematic nomenclature of this compound reflects its complex substitution pattern, where the pyridine ring serves as the central aromatic framework. The numbering system begins with the nitrogen atom as position 1, leading to chlorine substituents at positions 2 and 6, a trifluoromethyl group at position 4, and an acyl chloride functional group at position 3. This specific arrangement of substituents creates a unique electronic environment that influences the compound's reactivity and stability characteristics. Alternative nomenclature systems may refer to this compound using variations that emphasize different structural features, but the systematic International Union of Pure and Applied Chemistry naming convention provides the most precise identification for scientific and regulatory purposes.

The compound belongs to the broader class of nicotinoyl chlorides, which are derivatives of nicotinic acid where the carboxylic acid functionality has been converted to an acyl chloride. This transformation significantly enhances the electrophilic character of the carbonyl carbon, making it highly reactive toward nucleophilic species. The presence of electron-withdrawing groups such as chlorine atoms and the trifluoromethyl substituent further increases the electrophilic nature of the acyl chloride, contributing to its utility as a synthetic intermediate. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing properties and its ability to enhance metabolic stability in pharmaceutical applications.

Historical Context and Industrial Significance

The development of this compound emerged from the broader historical progression of organofluorine chemistry and the recognition of trifluoromethyl-substituted aromatic compounds as valuable synthetic intermediates. The industrial significance of trifluoromethylpyridine derivatives has grown substantially since the introduction of Fluazifop-butyl as the first trifluoromethylpyridine derivative in the agrochemical market, which subsequently led to the development of more than twenty new trifluoromethylpyridine-containing agrochemicals that have acquired International Organization for Standardization common names. This historical progression demonstrates the increasing recognition of the unique properties imparted by trifluoromethyl substituents in agricultural and pharmaceutical applications.

The synthesis and commercialization of trifluoromethylpyridine derivatives, including compounds structurally related to this compound, have been driven by the need for more effective crop protection agents and pharmaceutically active compounds. Research has shown that 2,3-dichloro-5-(trifluoromethyl)pyridine, a closely related compound, is currently in the highest demand for use as a chemical intermediate in the synthesis of several crop-protection products. This demand reflects the broader industrial significance of chlorinated trifluoromethylpyridine derivatives as building blocks for bioactive molecules.

The industrial production methods for related compounds have evolved to include sophisticated vapor-phase reactions that enable the simultaneous introduction of chlorine and fluorine substituents. These processes typically employ high-temperature reactions exceeding 300 degrees Celsius with transition metal-based catalysts such as iron fluoride to achieve the desired substitution patterns. The development of these manufacturing processes has made it possible to produce trifluoromethylpyridine derivatives on an industrial scale, supporting their widespread application in various chemical industries. The economic viability of these production methods has been enhanced through the implementation of recovery systems for surplus ammonia and other reagents, making the overall manufacturing process more environmentally sustainable and cost-effective.

Research Objectives and Academic Relevance

Contemporary research involving this compound focuses on its utility as a synthetic intermediate for the preparation of complex bioactive molecules, particularly in the development of pharmaceutical and agrochemical compounds. Academic investigations have demonstrated that compounds containing the 2,6-dichloro-4-trifluoromethyl substitution pattern serve as key intermediates in the synthesis of various therapeutic agents, including those used in cancer treatment and antimicrobial applications. The research objectives in this field encompass the development of more efficient synthetic methodologies, the exploration of new reaction pathways, and the investigation of structure-activity relationships in target molecules.

The academic relevance of this compound extends beyond its immediate synthetic applications to include fundamental studies of organofluorine chemistry and the unique properties imparted by multiple halogen substituents on aromatic systems. Research has shown that the combination of chlorine and trifluoromethyl substituents on pyridine rings creates distinctive electronic and steric environments that can be exploited for selective chemical transformations. These investigations contribute to the broader understanding of how halogen substituents influence molecular reactivity and biological activity, providing valuable insights for the design of new pharmaceutical and agrochemical agents.

Current research directions include the development of novel click chemistry approaches utilizing related azide compounds for the synthesis of triazole derivatives containing the 2,6-dichloro-4-trifluoromethyl substitution pattern. Studies have demonstrated that 1,3-dipolar cycloaddition reactions can be performed at room temperature with high regioselectivity, producing exclusively 1,4-disubstituted triazoles without the formation of 1,5-disubstituted products. These findings have significant implications for the efficient synthesis of complex heterocyclic compounds that may possess valuable biological activities.

The research objectives also encompass environmental and sustainability considerations, with investigations focusing on the development of more environmentally friendly synthetic processes and the implementation of green chemistry principles in the production of halogenated pyridine derivatives. These studies aim to minimize waste generation, reduce the use of hazardous reagents, and develop recovery systems for valuable starting materials and byproducts. The academic research in this area contributes to the development of more sustainable manufacturing processes that can support the continued industrial application of these important synthetic intermediates while minimizing their environmental impact.

属性

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl3F3NO/c8-3-1-2(7(11,12)13)4(6(10)15)5(9)14-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODZIDKVWBPLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl3F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620592 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174727-38-9 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chlorination of 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid

The most common and direct method to prepare 2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride is the chlorination of 2,6-dichloro-4-(trifluoromethyl)nicotinic acid using thionyl chloride (SOCl₂). This reaction typically proceeds under reflux conditions with a catalytic amount of dimethylformamide (DMF) to enhance the reaction rate and yield.

- Reaction conditions:

- Reagents: 2,6-dichloro-4-(trifluoromethyl)nicotinic acid, thionyl chloride, DMF (catalyst)

- Temperature: Reflux (~70–80°C)

- Time: Several hours until completion

- Work-up: Removal of excess SOCl₂ by distillation, purification by recrystallization or chromatography

This method yields the acid chloride with high purity suitable for further synthetic applications.

Industrial Scale Production

In industrial settings, the chlorination is performed in automated reactors with precise control of temperature and pressure to optimize yield and purity. The process involves:

- Use of large-scale reactors with reflux condensers

- Controlled addition of thionyl chloride to the acid substrate

- Catalysis by DMF or similar activators

- Isolation of product by crystallization or chromatographic techniques

Advanced separation methods ensure removal of residual reagents and byproducts, achieving high-quality product for commercial use.

Alternative Synthetic Routes to Precursors

The preparation of the starting acid, 2,6-dichloro-4-(trifluoromethyl)nicotinic acid, involves multi-step synthesis:

- Cyclization of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide in the presence of potassium hydroxide to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine

- Chlorination of this intermediate with phosphorus oxychloride (POCl₃) at 110°C to yield 2,6-chloro-3-cyano-4-trifluoromethylpyridine

- Catalytic hydrogenolysis and hydrolysis steps to convert the cyano group to the carboxylic acid functionality

These steps are critical for obtaining the acid precursor in sufficient yield and purity for subsequent chlorination.

Process Optimization and Yield Considerations

Research indicates that reaction parameters such as solvent purity, catalyst activation, temperature, and reagent molar ratios significantly affect yields. For example:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination with SOCl₂ | Reflux, DMF catalyst | 80–90 | High purity acid chloride obtained |

| Cyclization (KOH catalyst) | Reflux in methanol, 24 h | ~85 | Requires careful temperature control |

| Chlorination (POCl₃) | 110°C, 0.5 h | 28.2 | Moderate yield, requires optimization |

| Hydrogenolysis (Pd/C) | Room temp, H₂ atmosphere | 90+ | Efficient conversion of nitrile to acid |

Systematic Design of Experiments (DoE) can be employed to optimize these parameters and resolve conflicting yield data reported in literature.

- Characterization: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography are recommended to confirm the structure and purity of the acid chloride and its precursors.

- Safety: Handling of thionyl chloride and phosphorus oxychloride requires strict use of personal protective equipment (PPE) and fume hoods due to their corrosive and toxic nature.

| Preparation Step | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Cyclization to 2,6-dihydroxy intermediate | Ethyl 4,4,4-trifluoroacetoacetate, cyanoacetamide, KOH, methanol, reflux | ~85 | Requires temperature control |

| Chlorination to 2,6-chloro-3-cyano intermediate | POCl₃, 110°C, 0.5 h | 28.2 | Moderate yield, needs optimization |

| Hydrogenolysis and hydrolysis to acid | Pd/C catalyst, H₂, aqueous conditions | >90 | Efficient conversion |

| Chlorination to acid chloride | Thionyl chloride, DMF catalyst, reflux | 80–90 | Standard method for acid chloride synthesis |

The preparation of this compound is well-established through chlorination of the corresponding nicotinic acid derivative using thionyl chloride under reflux with DMF catalysis. The acid precursor synthesis involves multi-step reactions including cyclization, chlorination, and catalytic hydrogenolysis. Industrial production optimizes these steps for yield and purity using controlled reactors and purification techniques. Careful control of reaction parameters and analytical verification ensures high-quality product suitable for further chemical applications.

化学反应分析

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used under anhydrous conditions.

Major Products Formed

Substitution: Formation of substituted nicotinoyl derivatives.

Reduction: Formation of amines or alcohols.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

科学研究应用

Pharmacological Applications

The compound has shown promise in the field of medicinal chemistry. Its structural characteristics allow it to interact with various biological targets, potentially acting as an inhibitor for specific enzymes or receptors.

Anticancer Activity

Research indicates that derivatives of 2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride exhibit significant antiproliferative activity against cancer cell lines. For instance, studies have demonstrated that certain synthesized compounds derived from this structure possess lower IC50 values compared to standard treatments like Tamoxifen in breast cancer models .

Enzyme Inhibition

The compound may also function as an enzyme inhibitor, affecting pathways involved in cancer progression and other diseases. Its ability to penetrate cell membranes due to the trifluoromethyl group enhances its potential as a therapeutic agent.

Agricultural Applications

In addition to its medicinal uses, this compound serves as an important intermediate in the synthesis of agrochemicals.

Pesticide Development

The compound is utilized in developing insecticides and herbicides. It plays a crucial role in synthesizing pyrazole-type insecticides such as Fipronil, which are effective against a wide range of pests . The chlorinated aromatic structure contributes to the potency and selectivity of these agrochemicals.

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

作用机制

The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The chlorine atoms contribute to its reactivity and binding affinity .

相似化合物的比较

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related pyridine derivatives. Below is a detailed comparison with three analogs:

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile (CAS: 13600-42-5)

- Molecular formula : C₇HCl₂F₃N₂

- Molecular weight : 240.99 g/mol

- Functional group : Nitrile (–CN) instead of acyl chloride (–COCl).

- Properties : Lower molecular weight and melting point (38–40°C) compared to the acyl chloride. The nitrile group enables nucleophilic addition reactions but lacks the electrophilic reactivity of acyl chlorides.

- Applications : Used in pesticide synthesis but less versatile in forming amides or esters .

6-(Trifluoromethyl)nicotinoyl Chloride

- Molecular formula: C₇H₃ClF₃NO

- Key difference : Lacks the 2,6-dichloro substitution, reducing steric hindrance and electron-withdrawing effects.

- Reactivity: Less electrophilic than 2,6-dichloro-4-(trifluoromethyl)nicotinoyl chloride due to fewer chlorine atoms.

- Applications : Primarily used in synthesizing trifluoromethylated pharmaceuticals but with lower thermal stability .

2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic Acid (CAS: 503437-19-2)

- Molecular formula: C₈H₂Cl₂F₃NO₂

- Functional group : Carboxylic acid (–COOH) instead of acyl chloride.

- Properties : Higher polarity due to the carboxylic acid group, leading to lower solubility in organic solvents.

- Reactivity : Requires activation (e.g., via coupling agents) for nucleophilic substitution, unlike the direct reactivity of the acyl chloride .

Structural and Functional Analysis

Reactivity Trends

- Acyl Chloride vs. Nitrile/Carboxylic Acid: The acyl chloride group in this compound facilitates rapid nucleophilic substitution, enabling efficient synthesis of amides and esters without additional reagents. In contrast, nitriles require harsh conditions for hydrolysis, and carboxylic acids need activation .

- Electron-Withdrawing Effects: The trifluoromethyl (–CF₃) and chlorine substituents enhance electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. This effect is less pronounced in analogs lacking chlorine atoms .

Thermal and Chemical Stability

- Thermal Stability : The trifluoromethyl group improves thermal stability, but the acyl chloride’s reactivity necessitates storage at low temperatures. Derivatives like the pyridine-3-amine (CAS: 175277-67-5) exhibit higher stability (mp: 50–51°C) due to reduced electrophilicity .

- Hydrolytic Sensitivity : The acyl chloride undergoes rapid hydrolysis in moist environments, whereas the nitrile and carboxylic acid analogs are more stable under ambient conditions .

生物活性

2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride is a synthetic compound derived from nicotinic acid, characterized by its unique trifluoromethyl and dichloro substituents. This compound is of interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C7H3Cl2F3N

- Molecular Weight : 227.01 g/mol

- Structure : The compound features a pyridine ring substituted with two chlorine atoms and a trifluoromethyl group.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential effects on different biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that chlorinated nicotinic derivatives can inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antiviral Activity

The antiviral potential of this compound has also been investigated. In vitro studies suggest that it may inhibit viral replication through mechanisms such as:

- Inhibition of viral enzymes : Similar compounds have been shown to inhibit key viral enzymes essential for replication.

- Interference with host cell signaling : By modulating host cell pathways, these compounds can reduce viral load.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. The following mechanisms have been proposed:

- Induction of apoptosis : Certain studies indicate that the compound can trigger programmed cell death in cancer cells.

- Cell cycle arrest : It may interfere with the cell cycle progression, preventing cancer cells from proliferating.

Case Studies and Research Findings

Several research studies have focused on the biological activity of this compound and related compounds:

- Antimicrobial Studies :

- Antiviral Efficacy :

- Anticancer Activity :

Comparative Analysis of Biological Activities

| Activity Type | Compound Example | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | 2,6-Dichloro derivatives | MIC = 0.5 - 5 µg/mL against bacteria |

| Antiviral | Related nicotinic compounds | IC50 = low nanomolar range |

| Anticancer | Various nicotinic derivatives | Significant tumor growth inhibition |

常见问题

Q. What are the optimized synthetic routes for 2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride, and how can conflicting yield data be resolved?

Methodological Answer: The synthesis involves three key steps:

- Chlorination: Optimal conditions include a molar ratio of 1:2:1 for tetramethylammonium chloride, triethylamine, and 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile, yielding 80.8% .

- Hydrolysis: A sulfuric acid–nitric acid mixed solvent (4:1 v/v) achieves 92.7% yield .

- Hydrogenolysis: Using 10% Pd/C (6 wt% relative to substrate) and sodium acetate (2:1 molar ratio) yields 90.4% .

Data Contradiction Resolution: Discrepancies in yields may arise from solvent purity or catalyst activation. Systematic Design of Experiments (DoE) can identify critical variables, such as solvent ratios or reaction time, to optimize reproducibility.

Q. What characterization techniques are recommended to confirm the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to verify substitution patterns and trifluoromethyl group presence.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., MW 241.00 for the nitrile precursor) .

- X-ray Crystallography: For derivatives (e.g., pyrazole-3-carboxamide), crystal structure analysis resolves stereochemical ambiguities .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound and analogs are irritants .

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoroacetyl chloride) .

Advanced Research Questions

Q. How does this compound contribute to pesticide mechanisms, such as fipronil’s action?

Methodological Answer: Derivatives like fipronil disrupt insect GABA-regulated chloride channels, causing neurotoxicity. Key steps:

Q. How can computational modeling predict the reactivity of this compound in derivatization reactions?

Methodological Answer:

Q. What environmental degradation pathways are relevant for this compound, and how can they be studied?

Methodological Answer:

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled for derivatives?

Methodological Answer:

- Variable Temperature NMR: Resolve dynamic effects (e.g., rotamers) by acquiring spectra at different temperatures.

- Isotopic Labeling: Use -labeled precursors to track carbon environments in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。